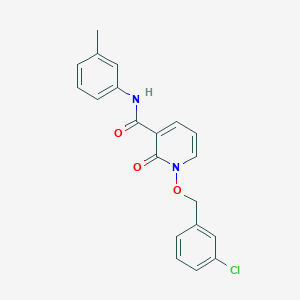

1-((3-chlorobenzyl)oxy)-2-oxo-N-(m-tolyl)-1,2-dihydropyridine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

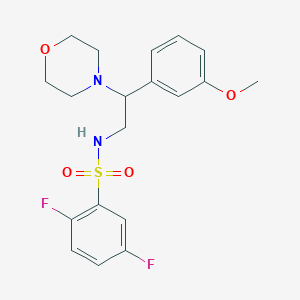

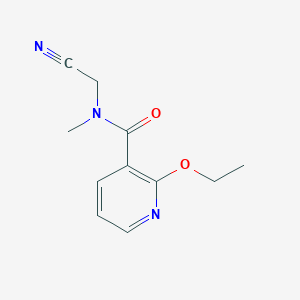

The compound “1-((3-chlorobenzyl)oxy)-2-oxo-N-(m-tolyl)-1,2-dihydropyridine-3-carboxamide” is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The pyridine ring is substituted with various functional groups including a carboxamide group, a chlorobenzyl group, and a tolyl group .

Molecular Structure Analysis

The molecular structure of the compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridine ring suggests that the compound may exhibit aromaticity, which could impact its chemical behavior. The various substituents on the pyridine ring would also influence the compound’s overall structure .Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For example, the carboxamide group could potentially undergo hydrolysis to form a carboxylic acid and an amine. The chlorobenzyl group could participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of a pyridine ring could contribute to the compound’s aromaticity and potentially its stability. The various substituents on the pyridine ring could also impact properties such as solubility, melting point, and boiling point .Scientific Research Applications

Synthesis and Structural Analysis

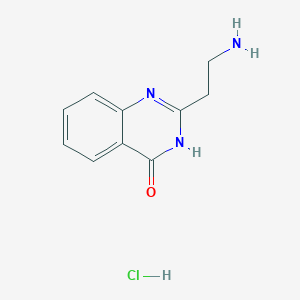

The compound and its derivatives are primarily involved in synthetic chemistry research, focusing on the synthesis of novel compounds with potential applications in various fields. For instance, Feklicheva et al. (2019) synthesized derivatives of 2,4-dimethyl-6-oxo-1,6-dihydropyridin-3-carboxamide and studied their molecular and crystal structures through single-crystal diffraction and 1H NMR spectra, highlighting the importance of hydrogen bonds in molecular packing in crystals (Feklicheva, Rybakov, Babaev, & Ofitserov, 2019). Similarly, Koval’ et al. (2017) delved into the molecular and crystal structures of related compounds, underlining the significance of understanding the structural intricacies of such compounds for their potential applications (Koval’, Okul’, Yatsenko, Babaev, Polyakova, & Rybakov, 2017).

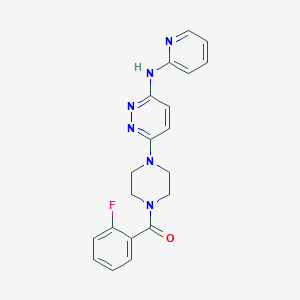

Antimicrobial and Antifungal Applications

El-Sehrawi et al. (2015) synthesized and evaluated novel derivatives of 6-oxo-pyridine-3-carboxamide as antibacterial and antifungal agents, indicating the potential of these compounds in the development of new treatments for infections (El-Sehrawi, Soliman, Khalifa, & El-Bakry, 2015).

Fluorescence and Photophysical Properties

The fluorescence properties of certain derivatives have been explored, pointing to their potential use in materials science or as markers in biological systems. Ershov et al. (2015) studied the non-catalytic conversion of specific compounds to form fluorescent 4-cyano-2-oxo-1,2-dihydropyridine-3-carboxamides, analyzing their spectral-luminescence properties and fluorescence quantum yield, which could have implications in developing new materials with specific light-emitting properties (Ershov, Fedoseev, Belikov, & Ievlev, 2015). Shatsauskas et al. (2019) also shed light on the photophysical properties of related compounds, emphasizing the relationship between their structure and photophysical properties, which can be crucial in the design of new materials or in the study of molecular interactions (Shatsauskas, Abramov, Chernenko, Kostyuchenko, & Fisyuk, 2019).

Future Directions

properties

IUPAC Name |

1-[(3-chlorophenyl)methoxy]-N-(3-methylphenyl)-2-oxopyridine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17ClN2O3/c1-14-5-2-8-17(11-14)22-19(24)18-9-4-10-23(20(18)25)26-13-15-6-3-7-16(21)12-15/h2-12H,13H2,1H3,(H,22,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVEWBJOXBJHMHO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C2=CC=CN(C2=O)OCC3=CC(=CC=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17ClN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((3-chlorobenzyl)oxy)-2-oxo-N-(m-tolyl)-1,2-dihydropyridine-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({2-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazolin-5-yl}thio)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2383252.png)

![{2-[6-(methylthio)-4-piperidin-1-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}amine](/img/structure/B2383255.png)

![4-(2-Oxo-2-(4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamido)benzamide](/img/structure/B2383257.png)

![(E)-[1-(4-chlorophenyl)-2-[(3-chlorophenyl)sulfanyl]ethylidene](methoxy)amine](/img/structure/B2383260.png)

![2-(3-Chlorophenyl)-5-methyl-7-(2-nitrophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2383267.png)

![3-(2-(benzyloxy)benzyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2383268.png)

![2-Methyl-4-[[1-[(4-methyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]methoxy]pyridine](/img/structure/B2383273.png)